(2-Oxaadamant-1-yl)amine
Description
Historical Context of Polycyclic Amines in Chemical Synthesis
Polycyclic amines are a class of organic molecules characterized by multiple ring structures and the inclusion of a nitrogen atom. Their history is deeply rooted in the broader field of polycyclic hydrocarbon chemistry. A pivotal moment in this area was the discovery and isolation of adamantane (B196018) in 1933, a perfectly symmetrical, strain-free polycyclic hydrocarbon. worldscientific.comwikipedia.org This discovery spurred a new field of research into the synthesis and properties of polyhedral organic compounds. wikipedia.org The first synthesis of adamantane was achieved in 1941, and subsequent development of more efficient synthesis methods made the adamantane scaffold widely available. worldscientific.comwikipedia.org
This accessibility allowed chemists to explore functionalized derivatives, including polycyclic amines. The introduction of amine groups onto these rigid, three-dimensional frameworks created compounds with unique structural and electronic properties. Early investigations into these amines were often driven by the pursuit of new synthetic methodologies and the study of reaction mechanisms. Over time, the focus expanded into medicinal chemistry, as researchers recognized that the lipophilic and rigid nature of polycyclic cages could be advantageous in drug design. nih.govpublish.csiro.au The development of synthetic routes to polycyclic amines, such as oxidative Povarov reactions, has enabled the construction of complex amine-containing polycycles under relatively mild conditions. acs.orgnih.gov
Rationale for Heteroatom Inclusion in Adamantane Architectures
The inclusion of heteroatoms—atoms other than carbon and hydrogen—into the adamantane framework is a key strategy in medicinal chemistry, a practice known as bioisosteric replacement. nih.govwikipedia.org The goal is to create analogues of a parent compound that may possess enhanced or modified biological or physical properties without drastically altering the molecular structure. wikipedia.orgajptr.com Replacing a methylene (B1212753) unit (-CH2-) in the adamantane cage with a heteroatom like oxygen is a common tactic that often yields analogues with similar biological activity to the parent compound. nih.gov
This substitution can influence several key parameters:
Polarity and Solubility: Introducing an oxygen atom increases the polarity of the scaffold, which can affect properties like aqueous solubility and how the molecule interacts with biological targets. u-tokyo.ac.jp
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules, which is not possible with the original hydrocarbon scaffold. u-tokyo.ac.jpmdpi.com
Metabolic Stability: Replacing a carbon-hydrogen bond with a more stable carbon-oxygen bond can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate. wikipedia.org
Pharmacological Activity: While sometimes leading to similar activity, heteroatom inclusion can also result in derivatives with altered or even improved potency compared to their carbocyclic counterparts. nih.govresearchgate.net
The strategic placement of an oxygen atom, as seen in the oxaadamantane framework, allows chemists to fine-tune the properties of adamantane-based molecules to optimize them for specific biological applications. nih.govmdpi.com
Significance of (2-Oxaadamant-1-yl)amine within Cage Compound Chemistry
The significance of this compound lies primarily in its role as a structural analogue to clinically important adamantane-based drugs, namely amantadine (B194251) and memantine. nih.gov These drugs are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists and are used in the treatment of neurological conditions like Parkinson's and Alzheimer's disease. nih.govnih.govresearchgate.net
Research into this compound and its derivatives is driven by the desire to understand how the introduction of an oxygen atom into the adamantane core affects the biological activity observed in its all-carbon counterparts. nih.gov By comparing the pharmacological profiles, scientists can probe the structure-activity relationships of this class of compounds.
Key research findings have highlighted the compound's potential in medicinal chemistry:
NMDA Receptor Antagonism: Several synthesized derivatives of this compound have been evaluated as NMDA receptor antagonists. Studies have shown that while none were more potent than memantine, several derivatives were more active than amantadine. nih.govnih.gov This indicates that the oxaadamantane scaffold is a viable framework for designing new NMDA receptor modulators. nih.gov
Trypanocidal Activity: Some derivatives have demonstrated significant activity against trypanosomes, the parasites responsible for diseases like sleeping sickness, a property also seen in related polycyclic amines. nih.govnih.gov
Scaffold for Further Development: The synthesis and characterization of this compound provide a platform for creating more complex molecules. The amine group serves as a chemical handle for attaching various other functional groups, making it a versatile building block in the synthesis of new potential therapeutic agents. nih.gov
However, it is noteworthy that in studies where these compounds were tested for antiviral activity, a known property of amantadine, they were found to be inactive. nih.govnih.gov This differential activity underscores the subtle but critical role that heteroatom substitution plays in defining the pharmacological profile of a cage compound.
Detailed Research Findings
The following interactive table summarizes the NMDA receptor antagonist activity of several this compound derivatives as reported in scientific literature. The activity is presented as the percentage of inhibition of NMDA-induced calcium increase in cerebellar granule neurons at a concentration of 100 µM.
Data sourced from Bioorganic & Medicinal Chemistry, 2009, 17(8), 3198-206. nih.govkuleuven.be
Structure
3D Structure
Properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8H,1-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQURFGCICSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxaadamant 1 Yl Amine and Its Derivatives
Strategies for the Construction of the 2-Oxaadamantane Scaffold
The formation of the 2-oxaadamantane nucleus is a key challenge in the synthesis of its derivatives. Researchers have developed two primary strategies to build this distinctive cage-like structure: the cyclization of bicyclic precursors and the oxidative rearrangement of other polycyclic systems. nih.gov
The choice of starting material is fundamental to the successful synthesis of the 2-oxaadamantane scaffold. Bicyclo[3.3.1]nonane derivatives are the most extensively used precursors. nih.gov These bicyclic compounds possess the requisite carbon framework that, upon intramolecular cyclization, can form the ether linkage characteristic of the 2-oxaadamantane system.
Commonly employed starting materials include:
Bicyclo[3.3.1]nonane-3,7-dione: This diketone serves as a versatile precursor for creating the 2-oxaadamantane ring system. nih.gov
7-Methylidenebicyclo[3.3.1]nonan-3-one: The presence of the exocyclic double bond in this precursor provides a reactive site for functionalization and subsequent cyclization to form the scaffold. nih.gov
Bicyclo[3.3.1]non-2-ene derivatives: Compounds with an appropriately positioned endo-oriented substituent at the C-7 position are primed for transannular cyclization reactions. nih.gov
Adamantane (B196018) derivatives: In an alternative approach, functionalized adamantanes, such as 1,3-dichloroadamantanes or 2-substituted adamantanes like 2-methyladamantan-2-ol, can be induced to undergo skeletal rearrangement and oxidation to yield the 2-oxaadamantane core. nih.govresearchgate.net
Protoadamantane derivatives: These strained polycyclic precursors can undergo rearrangement to form the more stable adamantane framework, including the 2-oxa-variant. nih.govmdpi.com
Table 1: Key Precursors for 2-Oxaadamantane Scaffold Synthesis
| Precursor Class | Specific Example(s) | Synthetic Strategy | Reference |
| Bicyclo[3.3.1]nonanes | Bicyclo[3.3.1]nonane-3,7-dione | Transannular Cyclization | nih.gov |
| 7-Methylidenebicyclo[3.3.1]nonan-3-one | Cyclization via Exocyclic Bond | nih.gov | |
| Adamantanes | 1,3-Dichloroadamantane | Skeletal Rearrangement | nih.govresearchgate.net |
| 2-Methyladamantan-2-ol | Oxidative Transformation | nih.gov | |
| Protoadamantanes | Protoadamantan-4-one | Rearrangement | nih.govmdpi.com |
The construction of the 2-oxaadamantane nucleus is typically achieved through multi-step synthetic sequences. One established pathway begins with bicyclo[3.3.1]nonane derivatives. For example, the synthesis can start from bicyclo[3.3.1]nonane-3,7-dione, which undergoes reactions to introduce functionality that facilitates the final ring-closing ether formation. nih.gov
A second major strategy involves the oxidative transformation of existing polycyclic structures. This approach often starts with 2-substituted adamantanes. For instance, 2-methyladamantan-2-ol can be oxidized using reagents like lead tetraacetate (Pb(OAc)₄) with iodine to form oxahomoadamantane intermediates. These intermediates are then subjected to acid-catalyzed cleavage, which induces a rearrangement to provide the 2-oxaadamantane structure. nih.gov A similar transformation can be achieved using m-chloroperoxybenzoic acid (m-CPBA) on adamantan-2-one or adamantan-2-ol. nih.gov
More recently, a novel method has been developed utilizing 1,3-dihaloadamantanes. The reaction of 1,3-dichloroadamantane with fuming nitric acid leads to a complex cascade of reactions, including nitrolysis, Grob fragmentation, and transannular cyclization, ultimately yielding functionalized 2-oxaadamantane derivatives. nih.govresearchgate.net This method avoids the often laborious synthesis of bicyclic precursors. nih.gov
Domino reactions, also known as cascade reactions, are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to form complex structures in one pot. The synthesis of the 2-oxaadamantane scaffold heavily relies on such processes, particularly intramolecular cyclizations. nih.gov
The most critical cyclization is the transannular reaction in bicyclo[3.3.1]nonane precursors. nih.gov In these systems, functional groups on opposite rings of the bicyclic structure are brought into close spatial proximity by the molecule's conformation, enabling an intramolecular reaction to form the bridging ether bond. For example, an endo-oriented hydroxyl group at C-7 of a bicyclo[3.3.1]nonane derivative can attack a carbocation or an electrophilic center at C-3, closing the ring to form the 2-oxaadamantane nucleus.
The pathway starting from 1,3-dichloroadamantane provides a clear example of a domino process. The reaction is initiated by nitrolysis, followed by the elimination of nitric acid to form a carbocation. This intermediate undergoes a Grob fragmentation, breaking a carbon-carbon bond to relieve ring strain and forming a bicyclic intermediate, 7-methylidenebicyclo[3.3.1]nonan-3-one. This intermediate then undergoes further reaction with nitric acid and subsequent transannular cyclization to yield the final 2-oxaadamantane product. nih.gov
Functionalization at the C-1 Amino Group
Once the 2-oxaadamantane scaffold is constructed, the next synthetic challenge is the introduction and subsequent modification of the amino group at the C-1 bridgehead position to produce (2-oxaadamant-1-yl)amine and its derivatives.
The direct synthesis of this compound has been reported through a reductive amination pathway followed by deprotection. One specific method starts with a bicyclo[3.3.1]nonane-dione precursor. nih.gov This diketone is first reacted with benzylamine (B48309) in refluxing tetrahydrofuran (THF). The resulting intermediate is not isolated but is instead treated directly with a strong reducing agent, lithium aluminum hydride (LiAlH₄), to yield N-benzylthis compound. nih.gov
The final step to obtain the primary amine is the removal of the benzyl (B1604629) protecting group. This is achieved through catalytic hydrogenation. The N-benzyl derivative is hydrogenated using a palladium on carbon (Pd/C) catalyst under high pressure and temperature, cleaving the benzyl group to afford the target compound, this compound, which is typically isolated as its hydrochloride salt. nih.gov
Table 2: Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | Bicyclo[3.3.1]nonane-dione | 1. Benzylamine, THF, reflux2. LiAlH₄, diethyl ether | N-Benzylthis compound | nih.gov |
| 2 | N-Benzylthis compound | H₂, 10% Pd/C, EtOH | This compound | nih.gov |
This compound serves as a key intermediate for the synthesis of a variety of urea (B33335) derivatives. These conversions are generally achieved by reacting the C-1 amino group with an isocyanate or an isocyanate precursor. nih.gov
Two primary synthetic routes are employed for this transformation:
Reaction with an Isocyanate Precursor: this compound is first converted into its corresponding isocyanate. This is typically done by treating the amine with triphosgene (B27547) in the presence of a base like sodium bicarbonate. The resulting (2-oxaadamant-1-yl)isocyanate is a reactive intermediate that can then be coupled with a wide range of primary or secondary amines to form the desired urea derivatives. nih.gov
Reaction with an Isocyanate: Alternatively, the this compound can be reacted directly with a pre-formed isocyanate derived from a different amine (e.g., various anilines). This reaction is usually carried out in the presence of a non-nucleophilic base such as triethylamine (B128534). nih.gov
These methods provide a flexible platform for synthesizing a library of (2-oxaadamant-1-yl)urea compounds by varying the amine or aniline component used in the coupling step. nih.gov
Preparation of (2-Oxaadamant-1-yl)isocyanate Intermediates
The preparation of isocyanate intermediates is a key step in the synthesis of various derivatives of this compound. One common method for the synthesis of adamantyl-containing isocyanates is the Curtius rearrangement. researchgate.net This reaction typically involves the thermal or photochemical decomposition of an acyl azide, which is generated from the corresponding carboxylic acid. The isocyanate can then be used as a versatile intermediate to introduce a variety of functional groups.
A one-step method for the preparation of adamantyl-containing isocyanates has been developed, which proceeds from adamantanecarboxylic acids. In this procedure, the intermediate acid chloride is not isolated. Instead, its solution is added to sodium azide in boiling toluene, leading to the simultaneous formation of the acid azide and its rearrangement to the isocyanate, with yields reported to be between 83–94%. researchgate.net While this method has been applied to other adamantane derivatives, the synthesis of (2-Oxaadamant-1-yl)isocyanate would likely follow a similar pathway, starting from the corresponding 2-oxaadamantane-1-carboxylic acid.
Alternative approaches to adamantyl isocyanates include the reaction of 1-bromoadamantane with the silver salt of nitrocyanamide and the thermolysis of 2-(adamantan-1-yl)-5-methyl-1,3-oxothiolane. researchgate.net The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction.
N-Substitution and Alkylation Reactions
N-substitution and alkylation reactions of this compound are fundamental for creating a library of derivatives with varying lipophilicity and steric properties. Direct alkylation of amines with alkyl halides is a common method, although it can sometimes lead to over-alkylation, producing a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org
A more controlled method for introducing substituents on the nitrogen atom is reductive amination. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine, which is then reduced in situ to the corresponding alkylated amine. For instance, secondary amines such as N-benzylthis compound have been synthesized in high yields via reductive amination of a diketone precursor. nih.gov Specifically, the reaction of the diketone with benzylamine followed by reduction with lithium aluminium hydride (LiAlH₄) afforded the desired secondary amine in 58% yield. nih.gov
Further alkylation of secondary amines can be achieved through reductive alkylation. For example, the treatment of N-benzylthis compound with formaldehyde and sodium cyanoborohydride resulted in the formation of the tertiary amine, N-benzyl-N-methylthis compound, in high yield. nih.gov Direct alkylation of a secondary amine has also been reported, where N-benzylthis compound was reacted with benzyl chloride in the presence of potassium carbonate and sodium iodide to yield N,N-dibenzylthis compound in 85% yield. nih.gov
The following table summarizes selected N-alkylation reactions of this compound derivatives:
| Starting Amine | Reagents | Product | Yield (%) |
| Diketone precursor | Benzylamine, LiAlH₄ | N-Benzylthis compound | 58 |
| Diketone precursor | Phenethylamine, LiAlH₄ | N-Phenethylthis compound | 51 |
| N-Benzylthis compound | Formaldehyde, NaBH₃CN | N-Benzyl-N-methylthis compound | High |
| N-Benzylthis compound | Benzyl chloride, K₂CO₃, NaI | N,N-Dibenzylthis compound | 85 |
Introduction of Substituents on the 2-Oxaadamantane Nucleus
Functionalization of the rigid 2-oxaadamantane core is a key strategy for modulating the biological and physical properties of these compounds. The introduction of substituents at specific positions on the cage structure can significantly influence their activity.
The C-3 position of the 2-oxaadamantane nucleus has been identified as a critical site for substitution. Research has shown that the presence of a substituent at this position is essential for certain biological activities. nih.gov Synthetic strategies to achieve C-3 functionalization often involve the use of appropriately substituted starting materials that can be cyclized to form the 2-oxaadamantane skeleton.
One approach involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid, which leads to the formation of 2-oxaadamantane derivatives. researchgate.net This reaction proceeds through the intermediate formation of nitroxy derivatives that undergo skeletal rearrangements, including Grob fragmentation and transannular cyclizations, to yield the 2-oxaadamantane core. researchgate.net By starting with substituted 1,3-dihaloadamantanes, it is possible to introduce substituents at various positions, including what will become the C-3 position of the 2-oxaadamantane product.
Regioselective synthesis is crucial for preparing specific isomers of substituted this compound derivatives. The inherent symmetry of the adamantane cage can sometimes lead to mixtures of products if the reaction conditions are not carefully controlled.
While specific literature on the regioselective synthesis of this compound is not extensively detailed in the provided context, general principles of regioselectivity in adamantane chemistry can be applied. The construction of the 2-oxaadamantane system can be achieved through two main strategies: transannular cyclizations of bicyclo[3.3.1]nonane derivatives and cyclization involving exocyclic bonds. nih.gov The choice of precursors and reaction conditions in these strategies can dictate the regiochemical outcome of the final product. For example, the use of bicyclo[3.3.1]non-2-ene derivatives with an endo-oriented substituent at the 7-position has been used to synthesize a number of 2-oxaadamantane derivatives. nih.gov
Optimization of Synthetic Yields and Reaction Efficiencies
Optimizing synthetic yields and reaction efficiencies is a critical aspect of preparing this compound and its derivatives. This involves the careful selection of reagents, solvents, reaction temperatures, and times.
In the synthesis of N-substituted (2-oxaadamant-1-yl)amines, high yields have been reported for several key transformations. For example, the reductive amination of a diketone precursor with benzylamine and phenethylamine afforded the corresponding secondary amines in 58% and 51% yields, respectively. nih.gov The subsequent reductive alkylation of N-benzylthis compound with formaldehyde and sodium cyanoborohydride to the tertiary amine also proceeded in high yield. nih.gov Furthermore, the direct alkylation of the same secondary amine with benzyl chloride gave the dibenzylated product in an 85% yield. nih.gov
The following table highlights the reported yields for various synthetic steps in the preparation of this compound derivatives:
| Reaction Type | Starting Material | Product | Yield (%) |
| Reductive Amination | Diketone precursor | N-Benzylthis compound | 58 |
| Reductive Amination | Diketone precursor | N-Phenethylthis compound | 51 |
| Reductive Alkylation | N-Benzylthis compound | N-Benzyl-N-methylthis compound | High |
| Direct Alkylation | N-Benzylthis compound | N,N-Dibenzylthis compound | 85 |
| Hydrogenolysis | N-Benzyl-N-methylthis compound | N-Methylthis compound hydrochloride | 59 |
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound and its derivatives are essential for obtaining compounds of high purity for subsequent characterization and evaluation. Standard laboratory techniques are employed to separate the desired products from reaction mixtures, by-products, and unreacted starting materials.
Common purification methods reported in the synthesis of these compounds include filtration, extraction, and concentration in vacuo. nih.gov For instance, after hydrogenation reactions, the catalyst (e.g., Pd/C or PtO₂) is typically removed by filtration. nih.gov The work-up procedure often involves extraction with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (CH₂Cl₂) after basification with an aqueous solution of sodium hydroxide (NaOH). nih.gov The combined organic extracts are then dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. nih.gov
For solid compounds, crystallization from a suitable solvent or solvent mixture, such as methanol (B129727)/diethyl ether (MeOH/Et₂O) or EtOAc, is a common method for purification. nih.gov In some cases, sublimation can be an effective technique for isolating volatile amines. For example, this compound was purified by sublimation at 60 °C under a vacuum of 2 Torr. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the intricate cage-like structure of (2-Oxaadamant-1-yl)amine and its derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HSQC, HMBC), a complete assignment of all proton and carbon signals is achievable. nih.gov
The ¹H NMR spectrum of this compound hydrochloride provides distinct signals corresponding to the unique protons in its rigid bicyclic structure. nih.gov The spectrum, typically recorded in a solvent like deuterated methanol (B129727) (CD₃OD), reveals characteristic chemical shifts and coupling patterns. nih.gov Protons on the adamantane (B196018) cage appear in the upfield region, generally between 1.70 and 2.40 ppm. The proton at the C3 position, adjacent to the oxygen heteroatom, is shifted downfield to approximately 4.28 ppm. nih.gov The broad signal observed around 4.86 ppm corresponds to the mobile protons of the ammonium (B1175870) group. nih.gov
Detailed assignments for the hydrochloride salt of the parent amine are presented below. nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |
| 4(10)-Hax | 1.74 | d, J = 13.0 |
| 6-Hsyn | 1.86 | dquint, J = 13.5, J' = 2.5 |
| 6-Hanti | 1.95 | overlapped dm |
| 8(9)-Hax, 8(9)-Heq | 1.96 | s |
| 4(10)-Heq | 1.98 | overlapped dm |
| 5(7)-H | 2.35 | broad s |
| 3-H | 4.28 | broad s |
| NH₃⁺ | 4.86 | broad signal |
Data sourced from the analysis of this compound hydrochloride (7·HCl). nih.gov
Derivatives, such as N-benzylthis compound, show additional signals corresponding to the substituent. For instance, the benzyl (B1604629) group's methylene (B1212753) protons (CH₂) appear around 4.26 ppm, and its aromatic protons are observed between 7.42 and 7.50 ppm. nih.gov
¹³C NMR spectroscopy confirms the carbon framework of the molecule. For this compound hydrochloride, the nine distinct carbon atoms of the 2-oxaadamantane core give rise to signals with characteristic chemical shifts. The bridgehead carbon C1, bonded to the nitrogen atom, resonates at approximately 82.3 ppm. nih.gov The C3 carbon, adjacent to the oxygen atom, is found further downfield at 73.0 ppm. nih.gov The remaining methylene (CH₂) and methine (CH) carbons of the cage structure appear in the 29-40 ppm range. nih.gov
The assignments for the carbon skeleton of this compound hydrochloride are summarized in the table below. nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C5(7) | 29.2 |
| C6 | 34.7 |
| C4(10) | 35.0 |
| C8(9) | 39.5 |
| C3 | 73.0 |
| C1 | 82.3 |
Data sourced from the analysis of this compound hydrochloride (7·HCl). nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the key functional groups present in this compound. The spectrum of its hydrochloride salt displays a series of characteristic absorption bands. nih.gov Strong, broad bands in the 3034-2563 cm⁻¹ region are indicative of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). nih.gov The absorptions between 2945 and 2851 cm⁻¹ correspond to the C-H stretching vibrations of the adamantane cage. nih.gov An important band for the 2-oxaadamantane structure is the C-O-C stretching vibration, which typically appears in the fingerprint region, with notable peaks at 1016 and 996 cm⁻¹. nih.gov
Key IR absorption bands for this compound hydrochloride are listed below.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3034 - 2563 | N-H stretching (ammonium salt) |
| 2945, 2851 | C-H stretching (aliphatic) |
| 1578, 1502 | N-H bending |
| 1016, 996 | C-O stretching (ether) |
Data selected from the spectrum of this compound hydrochloride (7·HCl). nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. nih.gov Through techniques such as Gas Chromatography-Mass Spectrometry (GC/MS), the molecular ion peak (M⁺) corresponding to the exact mass of the compound can be identified. nih.gov For the free base form of this compound (C₉H₁₅NO), the expected molecular weight is approximately 153.22 g/mol . High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the molecular formula. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the empirical formula of the compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen). nih.gov The experimentally determined percentages are compared with the theoretically calculated values to verify the purity and composition of the synthesized molecule. This technique was instrumental in confirming the structures of newly synthesized this compound derivatives. nih.gov
The theoretical elemental composition for the free base form of this compound is as follows.
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 70.55% |
| Hydrogen | H | 1.008 | 9.87% |
| Nitrogen | N | 14.01 | 9.14% |
| Oxygen | O | 16.00 | 10.44% |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity assessment of this compound. Gas Chromatography (GC), often coupled with mass spectrometry (GC/MS), is a standard method to assess the purity of the volatile amine. nih.gov The final purification of the amine can also be achieved through physical methods like sublimation. For instance, this compound has been purified by sublimation at 60 °C under reduced pressure (2 Torr). nih.gov For less volatile derivatives or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is a suitable technique, as it is widely used for the analysis of other adamantane amines.
Structural Systematics and Conformational Analysis of 2 Oxaadamant 1 Yl Amine
Caged Framework Topology and Stereochemistry of the 2-Oxaadamantane System
This reduction in symmetry has important stereochemical consequences. While adamantane (B196018) itself is achiral, the introduction of a substituent at the bridgehead position (C1) of the 2-oxaadamantane cage, as in (2-oxaadamant-1-yl)amine, creates a chiral center. The four different substituents attached to C1 are the amino group, the two bridgehead carbons (C8 and C9), and the oxygen-bridged carbon (C3). This chirality is a key feature of this compound and its derivatives.
The fundamental framework of 2-oxaadamantane consists of three interconnected rings. X-ray crystallographic studies of 2-oxaadamantane derivatives provide insight into the bond lengths and angles of this caged system. For instance, in a substituted derivative, the C-O bond lengths are typically around 1.43-1.44 Å, while the C-C bond lengths within the cage vary depending on their position relative to the heteroatom.
Impact of the Heteroatom on Molecular Geometry and Strain
The replacement of a carbon atom with a more electronegative oxygen atom significantly influences the molecular geometry and introduces strain into the otherwise relatively strain-free adamantane cage. The C-O-C bond angle within the oxa-bridge is smaller than the corresponding C-C-C angle in adamantane, leading to a distortion of the ideal tetrahedral geometry.
The key geometric parameters influenced by the heteroatom include:
Bond Lengths: The C-O bonds are shorter than the C-C bonds they replace.
Bond Angles: The C-O-C angle is more acute than the C-C-C angle in adamantane.
| Parameter | Adamantane (Typical Values) | 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol (from X-ray Data) nih.gov |
|---|---|---|
| C-C Bond Length (Å) | ~1.54 | Varies (e.g., C1-C9, C3-C4) |
| C-O Bond Length (Å) | N/A | ~1.43 - 1.44 |
| C-C-C Bond Angle (°) | ~109.5 | Varies |
| C-O-C Bond Angle (°) | N/A | ~112 - 114 |
Conformational Dynamics of the 2-Oxaadamantane Ring System
Despite its rigid appearance, the adamantane cage is not entirely static. The cyclohexane (B81311) rings that constitute the framework can, in principle, undergo conformational changes. However, in adamantane itself, the interconnected nature of the rings prevents the typical chair-to-boat or chair-to-chair interconversions observed in simple cyclohexanes. This conformational rigidity is a hallmark of the adamantane structure.
The introduction of the oxygen atom in the 2-oxaadamantane system is not expected to drastically increase the conformational flexibility. The molecule remains a rigid, caged structure. However, the altered bond lengths and angles around the heteroatom can induce subtle changes in the vibrational modes and potentially lower the energy barrier for minor conformational fluctuations compared to the all-carbon analogue.
Analysis of Substituted this compound Structures
The introduction of substituents on the nitrogen atom can influence the solid-state packing and intermolecular interactions. X-ray crystallography of these derivatives would provide precise information on bond lengths, bond angles, and the conformation of the substituent relative to the cage.
| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) |
|---|---|---|
| This compound hydrochloride | >300 | - |
| N-Methylthis compound hydrochloride | 226–230 | 2928, 2856, 2750, 2694, 2416, 1467, 1097, 1023 |
| N-(2-Phenylethyl)this compound hydrochloride | 256–259 | 2934, 2855, 2721, 2674, 1604, 1467, 1093, 1018 |
The structural data obtained from such studies are crucial for understanding structure-activity relationships, particularly in medicinal chemistry where adamantane derivatives are widely used. The rigid 2-oxaadamantane scaffold serves as a lipophilic anchor, and the nature and orientation of the amino substituent can be critical for receptor binding.
Structure Activity Relationship Sar Studies: a Chemical Perspective
Influence of the 2-Oxaadamantane Core on Structural Features
The 2-oxaadamantane core is a rigid, tricyclic cage structure that imparts a high degree of lipophilicity to the molecule. This lipophilic character is a crucial feature, as it facilitates the crossing of biological membranes, such as the blood-brain barrier. The conformational rigidity of the adamantane (B196018) cage locks the substituents in well-defined spatial orientations, which can be advantageous for specific receptor binding.
Role of the C-1 Amine Group in Derivative Formation and Transformation
The primary amine group at the C-1 position is a key functional handle for the synthesis of a wide array of derivatives. This nucleophilic group readily participates in various chemical transformations, allowing for the introduction of diverse substituents. A common and effective method for modifying this amine is through reductive amination. For instance, reaction with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride leads to the formation of secondary and tertiary amines.
The ability to easily form new carbon-nitrogen bonds at this position has been extensively utilized to create libraries of (2-Oxaadamant-1-yl)amine derivatives. These transformations are fundamental to exploring the structure-activity landscape, as they allow for systematic modifications of the steric and electronic properties around the nitrogen atom.
| Reaction Type | Reagents | Product | Reference |
| Reductive Amination | Benzylamine (B48309), LiAlH4 | Secondary Amine | nih.gov |
| Reductive Alkylation | Formaldehyde, Sodium Cyanoborohydride | Tertiary Amine | nih.gov |
| Alkylation | Benzyl (B1604629) Chloride | Tertiary Amine | nih.gov |
Effects of Substitutions at the C-3 Position on Molecular Interactions
Research has demonstrated that substitutions at the C-3 position of the 2-oxaadamantane nucleus are critical for certain biological activities, particularly as NMDA receptor antagonists. nih.gov Studies have shown that the primary amine and its N-alkylated derivatives lacking a C-3 substituent are inactive. nih.gov This highlights the importance of this specific position in dictating the molecule's interaction with its biological target.
The introduction of lipophilic groups at the C-3 position has been shown to enhance potency. For example, derivatives with more lipophilic amine substituents at this position exhibit similar potency to amantadine (B194251), a known NMDA receptor antagonist. nih.gov This suggests that the C-3 position is likely involved in a key binding interaction within the receptor, and that the nature of the substituent at this position directly modulates the affinity of the compound.
| C-3 Substituted Derivative | Observed Activity (NMDA Receptor Antagonism) | Reference |
| Unsubstituted Primary Amine | Inactive | nih.gov |
| Methyl Derivatives | Inactive | nih.gov |
| Phenyl Derivative | Weak Antagonist | nih.gov |
| Lipophilic Amine Derivatives | Similar Potency to Amantadine | nih.gov |
N-Alkylation and its Structural Consequences in Derivatives
N-alkylation of the C-1 amine group is a common strategy to modify the properties of this compound. The addition of alkyl groups to the nitrogen atom has significant structural consequences. It increases the steric bulk around the amine, which can influence how the molecule fits into a binding pocket. Furthermore, the degree of alkylation (primary, secondary, or tertiary amine) affects the basicity and hydrogen bonding capacity of the nitrogen atom.
| N-Alkylation Method | Alkylating Agent | Resulting Amine | Reference |
| Reductive Alkylation | Formaldehyde | Tertiary (N,N-dimethyl) | nih.gov |
| Reductive Alkylation | Acetaldehyde | Tertiary (N,N-diethyl) | nih.gov |
| Reductive Amination | Benzylamine | Secondary (N-benzyl) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Oxaadamantane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for understanding the key structural features that govern their potency.
For adamantane and its derivatives, including oxaadamantane analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. mdpi.comnih.gov These approaches analyze the steric and electrostatic fields of a set of aligned molecules to derive a correlation with their biological activity. The resulting models can generate contour maps that visualize regions where bulky or electron-donating/withdrawing groups are favored or disfavored for activity. mdpi.com Fragment-based QSAR (FB-QSAR) is another methodology that has been applied to adamantane-based inhibitors to provide insights for designing more effective drugs. researchgate.net These computational studies help to rationalize the observed SAR and guide the design of new this compound derivatives with improved properties.
Theoretical and Computational Investigations of 2 Oxaadamant 1 Yl Amine
The rigid, three-dimensional structure of the oxaadamantane cage has made it a compelling scaffold in medicinal chemistry. Computational and theoretical methods are indispensable tools for understanding the nuanced properties of its derivatives, such as (2-Oxaadamant-1-yl)amine, and for guiding the design of new, potentially therapeutic agents. These in silico approaches provide deep insights into the molecule's electronic characteristics, interaction modes, and energetic landscape, accelerating the discovery process.
Derivatives and Analogues of 2 Oxaadamant 1 Yl Amine in Chemical Research
Synthetic Pathways to Urea (B33335) Derivatives of (2-Oxaadamant-1-yl)amine
The synthesis of urea derivatives from this compound is a key area of research, primarily for the development of potent enzyme inhibitors. Two principal synthetic strategies have been effectively employed to generate a diverse library of these compounds. nih.gov
The first and more common pathway involves the conversion of this compound into the corresponding isocyanate intermediate. This is typically achieved by treating the amine with triphosgene (B27547) in the presence of a mild base, such as a saturated sodium bicarbonate solution, in a solvent like dichloromethane (B109758) (DCM). nih.gov The resulting (2-Oxaadamant-1-yl)isocyanate is a reactive species that is generally used immediately in the next step without extensive purification. This isocyanate is then reacted with a wide array of primary or secondary amines to furnish the desired unsymmetrical ureas. nih.gov
The second pathway provides an alternative for cases where the desired amine component is more readily converted into an isocyanate. In this approach, this compound is treated with a pre-formed isocyanate, often derived from various anilines, in the presence of a base like triethylamine (B128534), to yield the target urea. nih.gov
These synthetic routes are summarized in the table below.
| Route | Step 1 | Step 2 | Final Product | Reference |
| 1 | This compound + Triphosgene → (2-Oxaadamant-1-yl)isocyanate | (2-Oxaadamant-1-yl)isocyanate + Amine (R-NH₂) | (2-Oxaadamant-1-yl)urea derivative | nih.gov |
| 2 | Amine (R-NH₂) → Isocyanate (R-NCO) | This compound + Isocyanate (R-NCO) | (2-Oxaadamant-1-yl)urea derivative | nih.gov |
Chemical Reactivity of (2-Oxaadamant-1-yl)isocyanate
(2-Oxaadamant-1-yl)isocyanate serves as a pivotal intermediate in the synthesis of various derivatives. Its reactivity is dominated by the electrophilic nature of the isocyanate carbon atom, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.
The primary application of this isocyanate is its reaction with amines to form ureas. This reaction is generally efficient and proceeds under mild conditions. For instance, the reaction of (2-Oxaadamant-1-yl)isocyanate with commercially available amines like 1-acetyl-4-aminopiperidine (B66903) proceeds smoothly to yield the corresponding urea. nih.gov Similarly, reactions with more complex amines, such as 4-((trans-4-aminocyclohexyl)oxy)benzoic acid, have been successfully performed. nih.gov
The nucleophilicity of the reacting amine plays a significant role. While many amines react directly, less nucleophilic amines require activation for the reaction to proceed efficiently. This can be achieved by deprotonating the amine with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) prior to the addition of the isocyanate. nih.gov This methodology expands the scope of the reaction to include a broader range of amine substrates.
Examples of nucleophiles that react with (2-Oxaadamant-1-yl)isocyanate are detailed below:
| Nucleophile | Activating Agent (if needed) | Product Type | Reference |
| 1-Acetyl-4-aminopiperidine | None | Urea | nih.gov |
| 1-(4-Aminopiperidin-1-yl)propan-1-one | None | Urea | nih.gov |
| Less nucleophilic anilines | n-Butyllithium | Urea | nih.gov |
Tertiary Amine Analogues and their Synthesis
Beyond urea derivatives, tertiary amine analogues of the 2-oxaadamantane system have been synthesized and investigated. A common method for their preparation is the reductive alkylation of precursor amines. nih.gov
The synthesis can begin from a suitable ketone precursor, such as a bicyclo[3.3.1]nonane-dione. Reductive amination of this diketone with a primary amine (e.g., benzylamine) using a reducing agent like lithium aluminum hydride (LiAlH₄) yields a secondary amine. nih.gov This secondary amine can then be converted to the desired tertiary amine. nih.gov
A standard procedure for this final step is reductive alkylation using an aldehyde, such as formaldehyde, and a mild reducing agent like sodium cyanoborohydride. This process efficiently adds a methyl group to the secondary amine, yielding the tertiary amine. nih.gov Other alkyl groups can be introduced by using different aldehydes or by direct alkylation with alkyl halides. For example, alkylation of a secondary this compound with benzyl (B1604629) chloride leads to the corresponding N-benzyl tertiary amine. nih.gov
| Starting Material | Reagents | Product Type | Reference |
| Secondary this compound | Formaldehyde, Sodium cyanoborohydride | N-Methyl tertiary amine | nih.gov |
| Secondary this compound | Benzyl chloride | N-Benzyl tertiary amine | nih.gov |
Other Functionalized Derivatives of the 2-Oxaadamantane System
The chemistry of the 2-oxaadamantane system extends to a variety of other functionalized derivatives. The synthesis of these compounds often begins with the construction of the oxaadamantane core itself from different precursors.
One notable method involves the reaction of 1,3-dichloroadamantanes with fuming nitric acid. nih.gov This reaction proceeds through intermediate nitroxy derivatives that undergo skeletal rearrangement, including Grob fragmentation and transannular cyclization, to form the 2-oxaadamantane skeleton. This process can yield derivatives bearing chloro and nitroxy functional groups, which can serve as handles for further chemical modification. nih.gov
Furthermore, the synthetic intermediates used to produce this compound and its derivatives are themselves important functionalized members of this class. These include:
Secondary Amines : Intermediates in the synthesis of tertiary amines, such as N-benzyl-(2-oxaadamant-1-yl)amine. nih.gov
Amide Derivatives : The reaction of piperidine-containing urea derivatives with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HOBt and EDCI) leads to a wide array of functionalized amides and sulfonamides attached to the core urea structure. nih.gov
Triazine Derivatives : A 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) unit has been attached to a piperidine-containing urea to create complex derivatives, which are of interest as potential enzyme inhibitors. nih.gov
Q & A
Q. What are the established synthetic routes for (2-Oxaadamant-1-yl)amine, and how can structural purity be confirmed?
this compound is synthesized via functionalization of adamantane derivatives. A common approach involves replacing the methylene group at the C-2 position of amantadine (1-aminoadamantane) with an oxygen atom, followed by amine group introduction. For example, urea derivatives can be synthesized by reacting the amine with carbonyl chlorides (e.g., 1-piperidinecarbonyl chloride) in dichloromethane using triethylamine as a base, yielding products after column chromatography .
- Structural Confirmation :
- X-ray Crystallography : Use SHELX or WinGX for crystallographic refinement to resolve bond angles and anisotropic displacement parameters .
- Spectroscopy : NMR (¹H/¹³C) and IR to verify functional groups and stereochemistry.
- Example Reaction Table :
| Reactant | Reagent/Conditions | Product Yield | Reference |
|---|---|---|---|
| 3-Methyl-2-oxaadamantane | 1-Piperidinecarbonyl chloride, CH₂Cl₂, Et₃N | 34% |
Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution via direct methods (SHELXS/SHELXD) and refinement using SHELXL, which handles anisotropic displacement parameters and twinning . WinGX provides a GUI for SHELX workflows and generates CIF reports. ORTEP for Windows visualizes anisotropic ellipsoids .
Advanced Research Questions
Q. How do structural modifications to this compound influence its biological activity?
The oxygen substitution at C-2 reduces rigidity compared to adamantane, impacting interactions with biological targets. For instance, replacing the methylene group in amantadine with oxygen to form this compound decreased antiviral activity against influenza A strains (e.g., A/Singapore/1/57) .
- Methodological Approach :
- Comparative Assays : Test parent and modified compounds in parallel using plaque reduction or cell viability assays.
- Computational Docking : Use software like AutoDock to model interactions with viral M2 ion channels, correlating steric/electronic effects with activity loss .
Q. How can researchers resolve contradictions in biological assay data for this compound derivatives?
Discrepancies may arise from assay conditions (e.g., cell lines, viral strains) or compound purity.
- Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀).
- Reproducibility Checks : Re-synthesize compounds and repeat assays under controlled conditions .
Q. What computational and experimental methods are synergistic for studying this compound’s mechanism of action?
- Hybrid Workflow :
Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics.
Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How can purification processes for this compound derivatives be optimized?
- Design of Experiments (DoE) : Apply Box-Behnken response surface methodology to screen variables (e.g., solvent ratios, temperature). For example, ion exchange purification of amine solutions achieved 0.8% salt content with conductivity ≤1.56 ms/cm .
- Example Optimization Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Resin Type | A | B | B |
| Flow Rate (mL/min) | 2 | 5 | 3.5 |
| Temperature (°C) | 25 | 40 | 32 |
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., reaction times, solvent grades) in detail.
- Software Citations : Cite SHELX , WinGX , and docking tools when publishing structural or computational data.
- Safety Compliance : Follow SDS guidelines for handling amines (e.g., ALADDIN’s protocols for terphenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
